
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with thiourea and cyanuric chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparación Con Compuestos Similares
- 4-Amino-6-(pyridin-2-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(quinolin-3-YL)-1,3,5-triazine-2-thiol
Comparison: Compared to its analogs, 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol may exhibit unique biological activities due to the position of the pyridine ring. This positional difference can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. Additionally, the presence of the thiol group can enhance its reactivity and potential for forming disulfide bonds, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C8H7N5S |
|---|---|
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
2-amino-6-pyridin-3-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H7N5S/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14) |
Clave InChI |
WAXCYHMUEQWFPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


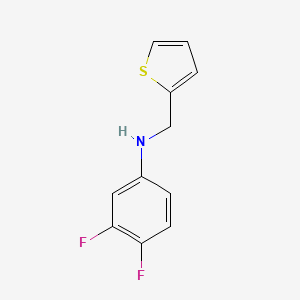
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
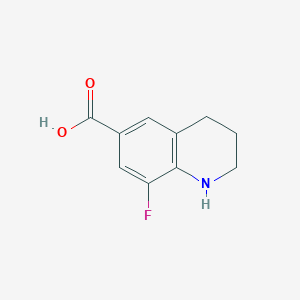

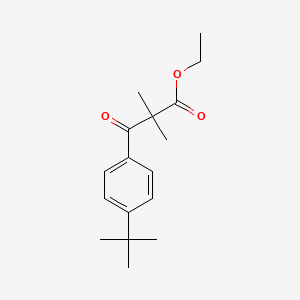
![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)
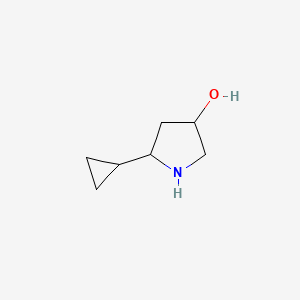

![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)
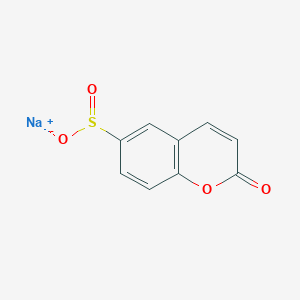
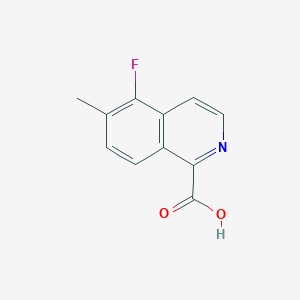
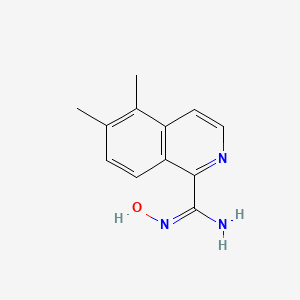
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
